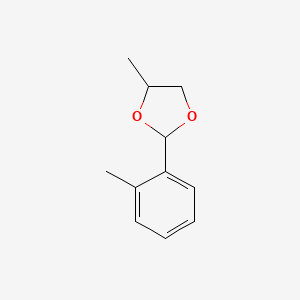

p-Tolualdehyde propylene glycol acetal

Description

Propylene glycol (PG) acetals are a class of compounds formed by the reaction of aldehydes or ketones with PG, resulting in cyclic 1,3-dioxolane structures. These acetals are widely used in flavorings, fragrances, pharmaceuticals, and functional materials due to their stability, controlled release properties, and aromatic characteristics . This article compares these compounds in terms of synthesis, stability, applications, and toxicity.

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-methyl-2-(2-methylphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)11-12-7-9(2)13-11/h3-6,9,11H,7H2,1-2H3 |

InChI Key |

FBCXATUWPYULPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(O1)C2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Fundamental Principles of Acetal Formation

Acetalization involves the nucleophilic addition of diols to carbonyl compounds, forming water as a byproduct. For p-tolualdehyde PG acetal, the reaction proceeds via acid-catalyzed condensation between p-tolualdehyde (4-methylbenzaldehyde) and propylene glycol. The equilibrium-driven process necessitates water removal to achieve high conversions.

Thermodynamic and Kinetic Considerations

The reaction’s reversibility mandates strategies to shift equilibrium toward acetal formation. Studies demonstrate that p-tolualdehyde exhibits rapid acetalization kinetics, reaching 89% conversion within 24 hours in PG-rich solutions. The electron-withdrawing methyl group on the benzaldehyde ring enhances carbonyl electrophilicity, accelerating nucleophilic attack by PG’s hydroxyl groups.

Preparation Methodologies

Industrial and laboratory-scale methods for synthesizing p-tolualdehyde PG acetal prioritize yield optimization, scalability, and environmental safety.

Homogeneous Acid Catalysis

Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are widely employed due to their high catalytic activity. A representative procedure involves:

- Reagent Mixing : Combining p-tolualdehyde (1.0 equiv) and PG (1.2–2.0 equiv) in anhydrous toluene.

- Catalyst Addition : Introducing 1–5 wt% H₂SO₄ relative to PG.

- Azeotropic Distillation : Heating at 80–110°C under reflux to remove water via Dean-Stark trap.

- Product Isolation : Neutralizing the catalyst, followed by solvent evaporation and vacuum distillation.

This method achieves yields exceeding 85%, with residual water content below 0.5%.

Reaction Optimization

Heterogeneous Catalysis

Solid acid catalysts, such as Amberlyst-15 and zeolites, offer recyclability and reduced corrosion. A patent-published protocol (WO2008043947A1) details:

- Fixed-Bed Reactor Setup : Packing Amberlyst-15 beads into a column.

- Continuous Flow : Feeding p-tolualdehyde and PG (1:1.5 molar ratio) at 0.5 mL/min.

- Temperature Control : Maintaining 70°C to prevent catalyst deactivation.

- Phase Separation : Decanting the organic phase containing acetal from the aqueous byproduct.

This method achieves 82% conversion per pass, with catalyst lifetime exceeding 500 hours.

Solvent-Free Synthesis

Emerging methodologies eliminate solvents to enhance sustainability:

Reaction Mechanisms and Byproduct Analysis

The acetalization mechanism proceeds through three stages:

Analytical Validation and Quality Control

Rigorous characterization ensures acetal purity and structural fidelity.

Spectroscopic Techniques

Chromatographic Methods

- GC-FID : Quantifies acetal purity (>98%) using a DB-5 column (30 m × 0.25 mm) with a temperature ramp from 60°C to 250°C.

- HPLC-UV : Detects residual aldehyde at 280 nm, with limits of quantification (LOQ) of 0.1%.

Table 1: Comparative Analysis of Preparation Methods

| Method | Catalyst | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|---|

| Homogeneous (H₂SO₄) | H₂SO₄ | 89 | 12 | 98.5 |

| Heterogeneous | Amberlyst-15 | 82 | 6 | 97.2 |

| Microwave-Assisted | p-TSA | 78 | 0.25 | 95.8 |

Industrial-Scale Production Challenges

Scalability requires addressing:

Chemical Reactions Analysis

Types of Reactions: p-Tolualdehyde propylene glycol acetal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can yield p-toluic acid or p-tolualdehyde derivatives.

Reduction: Reduction reactions can produce p-tolylmethanol or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted p-tolualdehyde propylene glycol acetals.

Scientific Research Applications

p-Tolualdehyde propylene glycol acetal is used in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis and is used in the preparation of complex molecules.

Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which p-tolualdehyde propylene glycol acetal exerts its effects depends on the specific application. In organic synthesis, it acts as an intermediate that undergoes further reactions to form complex molecules. In biochemical studies, it may interact with enzymes or other biomolecules to modulate their activity. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Benzaldehyde Propylene Glycol Acetal

- Synthesis : Synthesized via acid-catalyzed acetalization of benzaldehyde and PG. Optimal conditions include oxalic acid (yield >90%) or heteropolyacid catalysts like K₅CoW₁₂O₄₀·3H₂O (yield: 92.8%) .

- Applications : Almond-like fragrance agent in food and cosmetics; detected in e-liquids as a reaction product of benzaldehyde and PG .

- Stability : Forms extensively during storage (up to 1,808 ppm at 40°C) . Less stable under acidic conditions (pH 2.5) .

- Toxicity : More toxic to lung cells (BEAS-2B) than benzaldehyde .

Vanillin Propylene Glycol Acetal

- Synthesis : Catalyzed by H₃PMo₁₂O₄₀, achieving 94.58% yield under optimized conditions (molar ratio 1:1.3, 4.5 h reaction time) .

- Applications : Flavoring agent in food; detected in e-liquids .

- Stability : Reaches equilibrium (50% acetal fraction) in e-liquids after 3 weeks; suppressed by water addition .

- Toxicity : More irritating to lung cells than vanillin .

Cinnamaldehyde Propylene Glycol Acetal

Isovaleraldehyde Propylene Glycol Acetal

Campholenic Aldehyde Propylene Glycol Acetal

Comparative Analysis

Toxicity and Metabolism

Key Insight : Acetals of aromatic aldehydes often exhibit higher toxicity than parent compounds, except for cinnamaldehyde derivatives.

Q & A

Q. Why do some studies report acetal stability in e-liquids while others observe rapid hydrolysis?

- Methodological Answer : Variability arises from:

- Water content : Commercial e-liquids with ≤5 wt-% water stabilize acetals; lab-made formulations with higher water content accelerate hydrolysis.

- pH : Acidic conditions (pH <4) catalyze acetal breakdown.

- Temperature : Storage at >30°C reduces half-life by 30–50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.